(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid
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Overview
Description
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid are organic compounds that belong to the class of amino acids. These compounds are significant in various biochemical processes and have diverse applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as valeric acid, which is substituted at position 2 by an amino group . The synthetic route may include steps like amination, where electrophilic N-chloropyrrolidine and N-chloropiperidine are used to obtain the amino ketones .
For (2S)-2-amino-3-phenylpropanoic acid, the synthesis often involves the manipulation of functional groups at specific positions on the carbon chain. This can include reactions such as oxidative deconstruction and ring expansion under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Both (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for these amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-aminopentanedioic acid can yield 2-oxo-pentanedioic acid, while reduction of (2S)-2-amino-3-phenylpropanoic acid can produce 3-phenylpropan-1-amine .
Scientific Research Applications
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways:
Molecular Targets: These amino acids can act on enzymes and receptors, influencing biochemical pathways and cellular functions.
Pathways Involved: They are involved in pathways such as the Krebs cycle and amino acid metabolism, where they contribute to energy production and biosynthesis of other molecules.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: Similar to (2S)-2-aminopentanedioic acid, L-glutamic acid is an important neurotransmitter and metabolic intermediate.
Phenylalanine: Similar to (2S)-2-amino-3-phenylpropanoic acid, phenylalanine is an essential amino acid involved in protein synthesis.
Uniqueness
What sets (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid apart is their specific structural features and functional groups, which confer unique reactivity and biological activity. For instance, the presence of a phenyl group in (2S)-2-amino-3-phenylpropanoic acid enhances its hydrophobic interactions and binding affinity to certain proteins .
Properties
CAS No. |
26655-91-4 |
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Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO4/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);3H,1-2,6H2,(H,7,8)(H,9,10)/t8-;3-/m00/s1 |
InChI Key |
IWLPNOCXQJLPAX-YYTBSQRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Related CAS |
26655-91-4 |
Origin of Product |
United States |
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